3-n-PropyloxyphenylZinc bromide
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Overview
Description
3-n-PropyloxyphenylZinc bromide is an organozinc compound with the molecular formula C9H11BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-n-PropyloxyphenylZinc bromide can be synthesized through the reaction of 3-n-propyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-n-Propyloxyphenyl bromide+Zn→3-n-PropyloxyphenylZinc bromide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-n-PropyloxyphenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding phenols.
Reduction: Can be reduced to form hydrocarbons.
Substitution: Undergoes nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or toluene).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Hydrocarbons.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-n-PropyloxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-n-PropyloxyphenylZinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organozinc reagent. The palladium catalyst facilitates the transmetalation step, where the phenyl group is transferred from zinc to palladium. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond. The general mechanism is as follows:
Oxidative Addition: Palladium catalyst reacts with the aryl halide to form a palladium-aryl complex.
Transmetalation: The phenyl group from this compound is transferred to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
3-n-PropyloxyphenylZinc bromide can be compared with other organozinc compounds such as phenylzinc bromide and 4-methoxyphenylzinc bromide. While these compounds share similar reactivity in cross-coupling reactions, this compound is unique due to the presence of the propyloxy group, which can influence its reactivity and selectivity in certain reactions.
List of Similar Compounds
- Phenylzinc bromide
- 4-Methoxyphenylzinc bromide
- 3-Methylphenylzinc bromide
These similar compounds can be used in various organic transformations, but the specific substituents on the phenyl ring can lead to differences in reactivity and selectivity.
Properties
Molecular Formula |
C9H11BrOZn |
---|---|
Molecular Weight |
280.5 g/mol |
IUPAC Name |
bromozinc(1+);propoxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h3-4,6-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FUXAHPJUERIUIJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCOC1=CC=C[C-]=C1.[Zn+]Br |
Origin of Product |
United States |
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